molecular formula C11H15NO2 B14337693 Ethyl 4-propylpyridine-2-carboxylate CAS No. 99985-98-5

Ethyl 4-propylpyridine-2-carboxylate

Cat. No.: B14337693
CAS No.: 99985-98-5
M. Wt: 193.24 g/mol
InChI Key: FXELLUFHTZGPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-propylpyridine-2-carboxylate is an organic compound belonging to the class of esters. It is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 2-position and a propyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-propylpyridine-2-carboxylate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of 4-propylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of ethyl 4-propylpyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. The compound’s effects are mediated through pathways involving nucleophilic attack on the ester carbonyl group, resulting in the cleavage of the ester bond .

Comparison with Similar Compounds

    Ethyl 4-methylpyridine-2-carboxylate: Similar structure but with a methyl group instead of a propyl group.

    Ethyl 4-ethylpyridine-2-carboxylate: Contains an ethyl group at the 4-position.

    Ethyl 4-butylpyridine-2-carboxylate: Features a butyl group at the 4-position.

Uniqueness: Ethyl 4-propylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

99985-98-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-propylpyridine-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-10(8-9)11(13)14-4-2/h6-8H,3-5H2,1-2H3

InChI Key

FXELLUFHTZGPIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.